ADB-FUBINACA was first identified in 2014 and has since been associated with various incidents of intoxication and adverse health effects. Its synthesis is typically performed in clandestine laboratories, contributing to its emergence in the recreational drug market . The compound is often found in herbal blends marketed as "legal highs" or "spice," which are sold online or in head shops.
ADB-FUBINACA is classified as a synthetic cannabinoid and is part of a broader group of compounds known as indazole derivatives. These substances are structurally distinct from natural cannabinoids but share similar pharmacological effects. The compound has been reported to be more potent than traditional cannabinoids, leading to increased risks of severe side effects .
The synthesis of ADB-FUBINACA typically involves multi-step organic reactions. The primary method includes the coupling of 4-fluorobenzyl chloride with an indazole derivative, followed by amide bond formation with a suitable amino acid derivative. Specific synthetic routes can vary based on available reagents and desired purity levels.
ADB-FUBINACA has a complex molecular structure characterized by its indazole core linked to a fluorobenzyl group and an amino acid moiety. The chemical formula is , with a molar mass of approximately 382.4 g/mol.
ADB-FUBINACA undergoes various chemical reactions typical of synthetic cannabinoids, including hydrolysis, oxidation, and conjugation reactions.
The mechanism of action for ADB-FUBINACA primarily involves its interaction with cannabinoid receptors in the central nervous system. It acts as a potent agonist at the CB1 receptor, leading to psychoactive effects similar to those produced by natural cannabinoids.
Research indicates that ADB-FUBINACA exhibits higher binding affinity compared to Δ9-tetrahydrocannabinol, resulting in enhanced psychoactive effects. This increased potency can lead to significant physiological responses such as altered perception, mood changes, and potential toxicity at high doses .
Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are commonly employed for detection and quantification in biological samples due to their sensitivity and specificity .
ADB-FUBINACA is primarily used in research settings to study its pharmacological effects and metabolic pathways. It serves as a model compound for investigating synthetic cannabinoids' interactions with cannabinoid receptors and their potential therapeutic applications.
Additionally, it plays a role in forensic toxicology for identifying exposure cases related to synthetic cannabinoid use. Its detection in biological matrices aids in understanding patterns of drug use and associated health risks .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3